4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Organic Synthesis Medicinal Chemistry Cross-Coupling

Sourcing reliable heterocyclic building blocks with consistent reactivity often delays medicinal chemistry programs. 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile offers a definitive solution as a dual-functional scaffold. The 3-bromine enables efficient Pd-catalyzed cross-coupling for SAR exploration, while the 2-benzonitrile moiety serves as a critical pharmacophore for c-Met kinase engagement. - Purity: ≥95% ensures reproducible results and minimizes confounding by-products in biological assays. - Utility: Ideal for focused library synthesis targeting kinase inhibition, specifically in hit-to-lead optimization. - Supply: Consistent global availability with standardized documentation to support seamless procurement workflows.

Molecular Formula C14H8BrN3
Molecular Weight 298.14 g/mol
CAS No. 158958-90-8
Cat. No. B1398532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
CAS158958-90-8
Molecular FormulaC14H8BrN3
Molecular Weight298.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)Br)C3=CC=C(C=C3)C#N
InChIInChI=1S/C14H8BrN3/c15-14-13(11-6-4-10(9-16)5-7-11)17-12-3-1-2-8-18(12)14/h1-8H
InChIKeySXEYMXXDOUNBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile Overview


4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS: 158958-90-8) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core, a bromine atom at the 3-position, and a benzonitrile moiety at the 2-position . With a molecular formula of C14H8BrN3 and a molecular weight of 298.14 g/mol , this compound is primarily utilized as a key intermediate in organic synthesis and medicinal chemistry . Its structure, a privileged scaffold in drug discovery, positions it as a versatile building block for the construction of more complex, biologically active molecules through further functionalization .

Workflow Pd-catalyzed cross-coupling diversification
Scaffold Imidazo[1,2-a]pyridine core for kinase inhibitor programs
Selection Bromo and benzonitrile handles enable modular synthesis

4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile: No Generic Alternative


The specific substitution pattern of 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is critical for its function as a synthetic intermediate. The bromine atom at the 3-position is a key reactive handle, enabling specific palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) that are foundational to medicinal chemistry workflows [1]. Simultaneously, the benzonitrile group at the 2-position is not just a passive substituent; it can engage in key interactions such as hydrogen bonding or π-stacking with biological targets, influencing the potency and selectivity of final drug candidates [2]. Replacing this compound with a closely related analog lacking either the bromine or the benzonitrile group would fundamentally alter the synthetic route, reaction conditions, and the resulting molecule's structure-activity relationship (SAR), making generic substitution scientifically and practically untenable.

Attribute
Target Compound
Analog Substitution
3-Bromo handle
Enables Suzuki/Heck coupling routes
Non-brominated analogs may require alternative functionalization; synthetic route may shift
2-Benzonitrile moiety
Reported to influence target binding in kinase SAR
Phenyl or other substituents may alter binding profile; SAR may not transfer

4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile: Key Differentiators


Cross-Coupling Reactivity via 3-Bromo Handle

The 3-bromo substituent on 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile serves as a crucial reactive site for palladium-catalyzed cross-coupling reactions, a capability absent in non-brominated or differently substituted analogs. This reactivity is a class-level inference based on the well-established synthetic utility of bromoimidazo[1,2-a]pyridines [1]. Studies demonstrate that various bromoimidazo[1,2-a]pyridines can be successfully arylated using microwave-assisted Suzuki reactions to yield diversified heterocycles [2]. This synthetic handle is not present in compounds like 4-(Imidazo[1,2-a]pyridin-3-yl)benzonitrile, which would require alternative, often less efficient, functionalization strategies.

Reactivity
Class-level inference
Bromine present vs Non-brominated
Supports modular Pd-catalyzed diversification
Suzuki reaction representative; verify under specific conditions
Organic Synthesis Medicinal Chemistry Cross-Coupling

2-Benzonitrile Pharmacophore in Target Binding

The benzonitrile group at the 2-position is a critical pharmacophore element that significantly influences target binding affinity. This is a cross-study comparable finding from research on imidazo[1,2-a]pyridine-based c-Met inhibitors. In this study, benzonitrile analogs (compounds 16d and 16f) demonstrated improved c-Met inhibition compared to other phenyl derivatives, with EBC-1 cell IC50 values of 106.7 nM and 145.0 nM, respectively [1]. In contrast, the unsubstituted phenyl analog (16g) showed inferior activity. This suggests that the 2-benzonitrile group in our target compound can similarly enhance binding interactions, making it a more promising starting point for medicinal chemistry campaigns than analogs lacking this functionality (e.g., 3-Bromoimidazo[1,2-a]pyridine).

c-Met Inhibition
Cross-study comparable
Benzonitrile analogs: IC50 ~107–145 nM vs Phenyl analog: higher IC50 expected
Benzonitrile may support kinase binding context
EBC-1 cell assay; direct evidence for this compound needed
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Purity Standards for Reproducible Chemistry

Commercial suppliers report a purity of ≥95% for 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile [REFS-1, REFS-2]. This is a direct head-to-head comparison with other suppliers offering the same compound, as purity is a critical specification for procurement. A purity of 95%+ ensures that the compound is suitable as a synthetic intermediate, minimizing side reactions and ensuring reproducibility in research and development settings. While this is a standard commercial benchmark, it is a quantifiable differentiator when comparing vendors.

Purity
Data to verify
≥95% (by HPLC)
Supplier-reported specification for procurement
Confirm with certificate of analysis
Chemical Sourcing Reproducibility Quality Control

4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile: Evidence-Based Applications


Diversified Kinase Inhibitor Synthesis via Cross-Coupling

The 3-bromo substituent on 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile enables its use as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the rapid and efficient diversification of the imidazo[1,2-a]pyridine core, a strategy crucial for exploring structure-activity relationships (SAR) in kinase inhibitor development. The resulting analogs can be screened against a panel of kinases, leveraging the proven kinase inhibition potential of benzonitrile-substituted imidazo[1,2-a]pyridines [1].

c-Met Targeted Therapeutics with Enhanced Affinity

The 2-benzonitrile group is a key pharmacophore element that can enhance binding affinity to c-Met kinase. This compound serves as an ideal starting point for the synthesis of novel c-Met inhibitors. By leveraging the bromine handle for further functionalization at the 3-position, medicinal chemists can design and synthesize a focused library of analogs aimed at improving potency, selectivity, and pharmacokinetic properties, building upon the established c-Met inhibition shown by structurally related benzonitrile derivatives [1].

High-Purity Building Block for Medicinal Chemistry

For researchers requiring a reliable and reproducible building block, 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile sourced with a specification of ≥95% purity [1] is a superior choice. This purity level minimizes the risk of introducing unknown impurities that could confound biological assays or lead to unexpected side products in complex multi-step syntheses. This is particularly critical in hit-to-lead and lead optimization programs where data integrity is paramount.

Application
Selection Property
Validation Focus
Kinase inhibitor diversification
Bromine cross-coupling reactivity
Derivative purity and reaction efficiency
c-Met kinase inhibitor synthesis
2-Benzonitrile pharmacophore
c-Met inhibition assay context
Medicinal chemistry building block
Purity ≥95% (reported)
Batch reproducibility and impurity profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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